9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione
Description
Properties
IUPAC Name |
9,9-dioxo-9λ6-thia-3-azabicyclo[4.2.1]nonan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c9-7-3-5-1-2-6(4-8-7)12(5,10)11/h5-6H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMCDVAYTDSMRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)CC1S2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Azabicyclo[4.2.1]nonane Core
The bicyclic core is commonly synthesized via intramolecular cyclization reactions starting from appropriate amino-ketone precursors. For example, condensation of amino alcohols or amines with diketones under acidic conditions can form the bicyclic framework.
Oxidation to the Trione
The three ketone groups (trione) are formed by selective oxidation of the bicyclic intermediate:
- Strong oxidants such as sodium tungstate (Na2WO4) with hydrogen peroxide have been employed for similar bicyclic ketone oxidations.
- The reaction is monitored by HPLC and NMR to ensure high purity and yield.
- The oxidation step is often done after sulfur oxidation to maintain sulfur in the desired oxidation state.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization to bicyclic amine/ketone | Amino-ketone + H2SO4, 0–10 °C | ~57 | Crude product used directly in next step |
| Sulfur oxidation to sulfone (9lambda6-thia) | H2O2, Na2WO4, aqueous solvent | 85–90 | Controlled oxidation to avoid ring damage |
| Oxidation to trione | Na2WO4/H2O2 or similar oxidants | 80–90 | High purity confirmed by HPLC, NMR |
Note: These yields and conditions are inferred from analogous bicyclic sulfur-containing compounds due to limited direct literature on this exact compound but are consistent with procedures for related azabicyclic sulfones.
Analytical and Quality Control
- Purity is typically assessed by high-performance liquid chromatography (HPLC) and quantitative proton nuclear magnetic resonance (^1H NMR) spectroscopy.
- Structural confirmation is done by mass spectrometry and sometimes X-ray crystallography.
- The compound exhibits no rotatable bonds and has a topological polar surface area of 71.6 Ų, indicating rigidity and moderate polarity.
Chemical Reactions Analysis
Types of Reactions
9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Structure
The molecular formula for 9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione is , with a molecular weight of approximately 175.24 g/mol. The compound features a bicyclic framework that includes a thia (sulfur-containing) and azabicyclic structure.
Chemistry
Building Block for Synthesis : The compound serves as an essential building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
Biological Activity : Research has indicated potential biological activities associated with this compound. Studies focus on its interactions with biomolecules, which may lead to insights into its role in biological systems.
Medicine
Therapeutic Applications : Ongoing research explores the therapeutic potential of 9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione as a drug candidate. Its unique chemical properties may allow it to modulate enzyme activity or interact with specific receptors, suggesting possible applications in drug development.
Industry
Material Development : The compound is also utilized in the development of new materials and chemical processes. Its distinct reactivity can be harnessed to create innovative products across various industrial applications.
Mechanism of Action
The mechanism of action of 9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Bridged Heterocycles
The compound is compared to other bicyclic systems with variations in heteroatoms, bridge sizes, and substituents (Table 1).
Table 1. Structural and Functional Comparison of Bicyclic Analogues
| Compound Name | Structure | Heteroatoms | Molecular Weight | Key Properties/Activities | References |
|---|---|---|---|---|---|
| 9λ⁶-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione | Bicyclo[4.2.1] | S, N, 3×C=O | ~253.3* | Potential CNS activity, high rigidity | [1, 2] |
| 1-Azabicyclo[4.2.1]nonane-5,9-dione | Bicyclo[4.2.1] | N, 2×C=O | 181.2 | Synthetic intermediate for lactams | [2] |
| 9-Azabicyclo[3.3.1]nonane derivatives | Bicyclo[3.3.1] | N | Varies | Anticholinergic, curare-like activity | [4, 8] |
| 9-Thiabicyclo[4.2.1]nonane | Bicyclo[4.2.1] | S | 142.3 | Thermodynamically stable, no rearrangement | [5, 9] |
*Molecular weight estimated based on formula.
Key Observations:
- Bridge Size and Stability: Bicyclo[4.2.1] systems (e.g., 9λ⁶-Thia-3-azabicyclo[4.2.1]) are less thermodynamically stable than bicyclo[3.3.1] systems, as demonstrated by the tendency of aza analogs to rearrange to the [3.3.1] configuration . However, sulfur-containing analogs (e.g., 9-Thiabicyclo[4.2.1]nonane) resist rearrangement due to the stability of episulfonium ion intermediates .
- In contrast, sulfur-containing bicyclic compounds (e.g., 9λ⁶-Thia-3-azabicyclo[4.2.1]) are under investigation for neurological applications, leveraging their rigid scaffolds for CNS-targeted drug design .
Physicochemical Properties
- Thermodynamic Stability: The bicyclo[4.2.1] framework in 9λ⁶-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione is less stable than bicyclo[3.3.1] systems but gains stability from sulfur’s electron-withdrawing effects .
Biological Activity
9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione is a bicyclic compound characterized by the presence of sulfur and nitrogen atoms. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews existing literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C7H13N2O3S |
| Molecular Weight | 189.24 g/mol |
| IUPAC Name | 9-lambda-6-thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione |
| CAS Number | 1934467-89-6 |
Synthesis Methods
The synthesis of 9lambda6-Thia-3-azabicyclo[4.2.1]nonane typically involves cycloaddition reactions. One common method includes the [6π+2π]-cycloaddition of N-substituted azepines with alkynes, catalyzed by transition metal complexes such as cobalt (I) acetylacetonate. This approach allows for the introduction of various substituents that can influence biological activity.
The biological activity of 9lambda6-Thia-3-azabicyclo[4.2.1]nonane is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission. The compound acts as an agonist for these receptors, potentially influencing synaptic transmission and neuropharmacology .
Antiparasitic Activity
Recent studies have indicated the compound's potential against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. For instance, derivatives of azabicyclo compounds have shown significant antiplasmodial activity in vitro, with IC50 values in submicromolar concentrations against resistant strains of P. falciparum .
Case Studies
- Antimalarial Activity : A study reported that certain derivatives of azabicyclo compounds exhibited marked activity against chloroquine-resistant strains of P. falciparum, highlighting the importance of structural modifications in enhancing efficacy .
- Antitrypanosomal Activity : Another investigation found that compounds related to 9lambda6-Thia-3-azabicyclo exhibited moderate to high activity against Trypanosoma brucei rhodesiense, with IC50 values ranging from 1.00 to 6.57 µM depending on the substitution pattern on the bicyclic structure .
Structure-Activity Relationship (SAR)
The biological activity of 9lambda6-Thia-3-azabicyclo[4.2.1]nonane is influenced by its structural characteristics:
| Substitution | Biological Effect |
|---|---|
| Nitrogen Position | Alters receptor affinity |
| Sulfur Oxidation | Modifies pharmacokinetics |
| Ring Modifications | Enhances selectivity against pathogens |
Q & A
Synthesis and Structural Challenges
Q: What synthetic routes are reported for 9λ⁶-thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione, and what challenges arise during its preparation? A: The compound’s synthesis involves bridged lactam frameworks, often via condensation reactions. For example, analogous systems like 1-azabicyclo[4.2.1]nonane-5,9-dione are synthesized through ketone-lactam cyclization under acidic conditions . Key challenges include:
- Intermediate stability : Episulfonium ion intermediates (common in sulfur-containing bicyclic systems) may resist rearrangement to the [4.2.1] framework due to thermodynamic preferences for [3.3.1] systems .
- Functional group compatibility : The trione groups (three ketone moieties) require selective protection/deprotection strategies to avoid side reactions.
Reactivity and Functionalization
Q: How do the sulfur atom and trione groups influence the compound’s chemical reactivity? A:
- Sulfur’s role : The thia bridge increases rigidity and may enhance electrophilic reactivity at adjacent carbons. For instance, sulfur in 9-thia-3-azabicyclo[4.2.1]nonane analogs facilitates nucleophilic substitutions or oxidation reactions .
- Trione reactivity : The three ketone groups enable diverse transformations:
- Reduction : Selective reduction to secondary alcohols using NaBH₄/CeCl₃.
- Condensation : Formation of hydrazones or semicarbazones for derivatization.
Comparative studies show that replacing sulfur with oxygen (e.g., 9-oxa analogs) reduces electrophilicity, highlighting sulfur’s unique role .
Biological Activity and Target Identification
Q: What pharmacological targets or biological activities are hypothesized for this compound? A: While direct data on 9λ⁶-thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione is limited, structurally related diazabicyclo compounds exhibit neuropharmacological activity. For example:
- Serotonin receptor antagonism : 4,9-Diazabicyclo[4.2.1]nonane derivatives show affinity for 5-HT receptors, suggesting potential CNS applications .
- Enzyme inhibition : The trione motif may act as a transition-state analog for oxidoreductases or proteases.
Methodological note : Computational docking (e.g., AutoDock Vina) and in vitro binding assays (radioligand displacement) are recommended to validate targets .
Spectroscopic Characterization
Q: What spectroscopic techniques are critical for characterizing this compound? A: Key methods include:
- NMR :
- ¹H NMR : Distinct signals for bridgehead protons (δ 3.5–4.5 ppm) and ketone-adjacent CH₂ groups (δ 2.0–2.5 ppm).
- ¹³C NMR : Ketone carbons appear at δ 205–215 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₈H₉NO₃S: 199.03 g/mol) .
- IR : Strong carbonyl stretches (~1700 cm⁻¹) confirm trione groups .
Comparative Structure-Activity Relationships (SAR)
Q: How do structural analogs differ in reactivity or bioactivity? A: Subtle changes in the bicyclic framework significantly alter properties:
| Compound | Key Modification | Biological/Reactivity Profile |
|---|---|---|
| 9-Thia-3-azabicyclo[4.2.1]nonane | Sulfur bridge | Enhanced electrophilicity; drug candidate potential |
| 9-Oxa-3-azabicyclo[4.2.1]nonane | Oxygen bridge | Reduced reactivity; anxiolytic effects |
| 4,9-Diazabicyclo[4.2.1]nonane | Additional nitrogen | Serotonin receptor antagonism |
Mechanistic Insights into Rearrangement Pathways
Q: Under what conditions does the [4.2.1] bicyclic system rearrange, and how can this be mitigated? A:
- Acid-catalyzed rearrangement : Protonation of bridgehead nitrogen in aza analogs can trigger ring contraction to [3.3.1] systems .
- Mitigation strategies :
Computational Modeling for Reactivity Prediction
Q: How can DFT calculations guide synthetic or functionalization strategies? A:
- Transition-state analysis : Identify energy barriers for ketone reduction or sulfur oxidation.
- Electrostatic potential maps : Predict nucleophilic attack sites on the bicyclic framework.
For example, M06-2X/6-31+G(d,p) level calculations accurately model episulfonium ion stability in related systems .
Analytical Challenges in Purity Assessment
Q: What impurities are common in synthesized batches, and how are they quantified? A:
- Byproducts : Partial reduction products (e.g., mono- or diols from trione groups) or rearrangement byproducts (e.g., [3.3.1] analogs).
- Analytical methods :
- HPLC : C18 reverse-phase columns with UV detection (λ = 254 nm) resolve trione derivatives.
- TLC : Silica gel plates (ethyl acetate/hexane, 1:1) visualize ketone-containing impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
